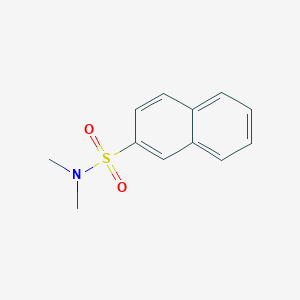
N,N-dimethylnaphthalene-2-sulfonamide
Description
N,N-Dimethylnaphthalene-2-sulfonamide (CAS 63296-70-8) is a sulfonamide derivative featuring a naphthalene ring substituted at the 2-position with a dimethylated sulfonamide group (-SO₂N(CH₃)₂). This compound is structurally characterized by its planar naphthalene core and electron-withdrawing sulfonamide moiety, which influence its physicochemical properties and reactivity. Sulfonamides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
CAS No. |
63296-70-8 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
N,N-dimethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI Key |
CLDXNGNTFGIVFL-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Other CAS No. |
63296-70-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and properties of N,N-dimethylnaphthalene-2-sulfonamide and related compounds:
Physicochemical Properties
- Solubility and Lipophilicity: The dimethyl group in this compound increases lipophilicity compared to monosubstituted analogs like 6-Amino-N-methylnaphthalene-2-sulfonamide, which has a polar -NH₂ group enhancing aqueous solubility .
- Spectroscopic Characteristics: ¹H NMR: this compound exhibits aromatic protons at δ 7.1–8.9 ppm, with -N(CH₃)₂ resonances near δ 2.8–3.2 ppm. In contrast, the 6-amino derivative shows additional -NH₂ signals at δ 5.5–6.0 ppm . IR: Sulfonamide S=O stretches appear at ~1148–1384 cm⁻¹, consistent across derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


